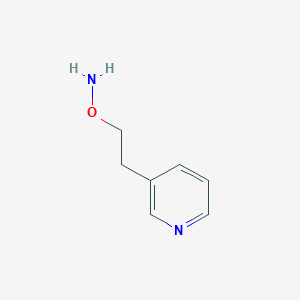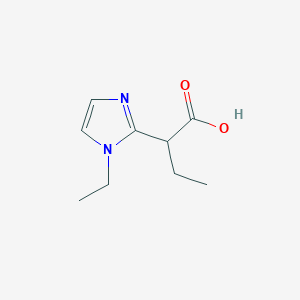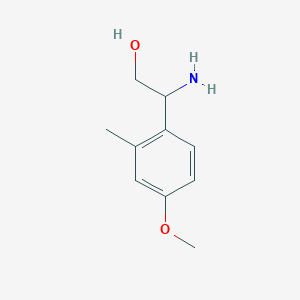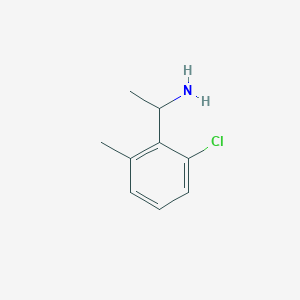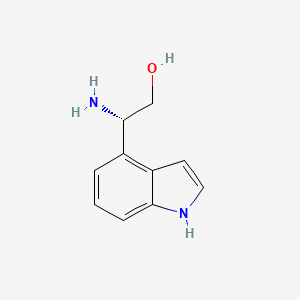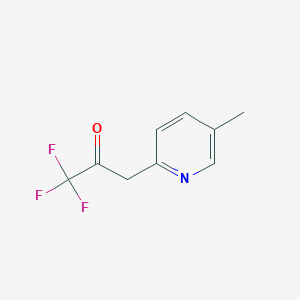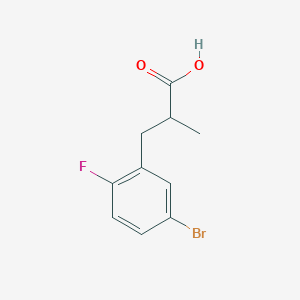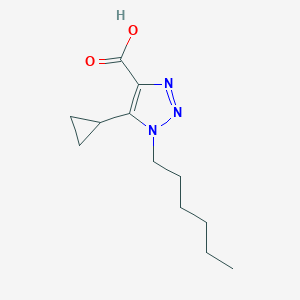
(S)-1-Pyridin-2-yl-pyrrolidin-3-ylamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-1-(pyridin-2-yl)pyrrolidin-3-amine dihydrochloride is a chemical compound that features a pyrrolidine ring substituted with a pyridinyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-(pyridin-2-yl)pyrrolidin-3-amine dihydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the pyridinyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with a pyridine derivative, which undergoes a series of reactions including amination and cyclization to form the pyrrolidine ring .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
(3S)-1-(pyridin-2-yl)pyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride can be used.
Substitution: This involves the replacement of one functional group with another. For example, halogenation can occur using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a pyrrolidinone derivative, while reduction could produce a more saturated amine compound.
科学研究应用
(3S)-1-(pyridin-2-yl)pyrrolidin-3-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (3S)-1-(pyridin-2-yl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets. For instance, it may bind to certain proteins or enzymes, altering their activity. This binding can affect various cellular pathways, leading to the observed biological effects .
相似化合物的比较
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.
Pyrrolidine-2,5-dione: Features additional carbonyl groups, leading to different reactivity.
Prolinol: A hydroxylated pyrrolidine derivative with distinct biological activity.
Uniqueness
(3S)-1-(pyridin-2-yl)pyrrolidin-3-amine dihydrochloride is unique due to its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties. Its pyridinyl group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry.
属性
分子式 |
C9H15Cl2N3 |
|---|---|
分子量 |
236.14 g/mol |
IUPAC 名称 |
(3S)-1-pyridin-2-ylpyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C9H13N3.2ClH/c10-8-4-6-12(7-8)9-3-1-2-5-11-9;;/h1-3,5,8H,4,6-7,10H2;2*1H/t8-;;/m0../s1 |
InChI 键 |
UPUGVQFRUAILBT-JZGIKJSDSA-N |
手性 SMILES |
C1CN(C[C@H]1N)C2=CC=CC=N2.Cl.Cl |
规范 SMILES |
C1CN(CC1N)C2=CC=CC=N2.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


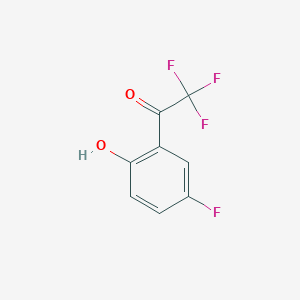
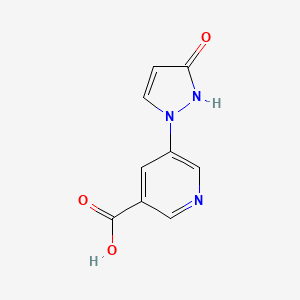
![2-[(1,5-dimethyl-1H-pyrazol-4-yl)oxy]benzonitrile](/img/structure/B13612842.png)
![(4-(Trifluoromethyl)-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B13612846.png)
